REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10]([OH:12])=O)=[CH:6][C:5]=1[CH3:15])([CH3:3])[CH3:2].[C:16]([Cl:21])(=O)[C:17](Cl)=O.[NH2:22][C:23]1C=C[C:26](Cl)=[C:27]([CH:31]=1)[C:28]([OH:30])=[O:29].N1C=CC=CC=1>CN(C)C=O.ClCCl.C1COCC1>[Cl:21][C:16]1[CH:17]=[CH:26][C:27]([C:28]([OH:30])=[O:29])=[CH:31][C:23]=1[NH:22][C:10](=[O:12])[CH2:9][O:8][C:7]1[CH:13]=[CH:14][C:4]([CH:1]([CH3:2])[CH3:3])=[C:5]([CH3:15])[CH:6]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=C(OCC(=O)O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
acid chloride
|
Quantity
|
3.6 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Quantity
|
0.87 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate (100 mL each)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1 N aq. HCl and brine
|
Type
|
EXTRACTION
|
Details
|
the aqueous phases were back-extracted in sequence with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with 1:1 ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1)NC(COC1=CC(=C(C=C1)C(C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.6 mmol | |
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |